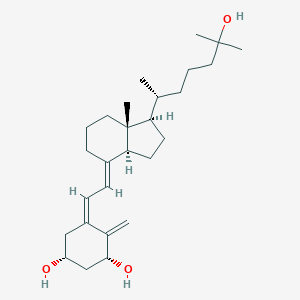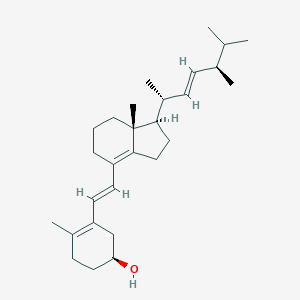
Isotachysterol
Descripción general
Descripción
Isotachysterol is a molecular compound with the formula C28H44O . It is a derivative of cholesterol and plays a role in various biological processes.
Synthesis Analysis
Isotachysterol is synthesized from cholesterol, which is converted to pregnenolone . The exact process of synthesis is complex and involves multiple steps and intermediates.
Molecular Structure Analysis
The molecular structure of isotachysterol consists of 28 carbon atoms, 44 hydrogen atoms, and one oxygen atom . The structure is similar to that of cholesterol, but with some differences in the arrangement and bonding of the atoms .
Chemical Reactions Analysis
Isotachysterol is involved in various chemical reactions. For example, it has been found to be a product of the oxidation of Vitamin D3 . Additionally, it has been found to be involved in reactions with quercetin, a flavonoid, which can protect the degradation of Vitamin D2 .
Aplicaciones Científicas De Investigación
Vitamin D3 Preparation
Isotachysterol is an impurity in the preparation of vitamin D3 . It’s used in the production process of this essential vitamin, which plays a crucial role in various biological processes, including bone health and immune function .
Bone Growth & Remodeling
Isotachysterol stimulates intestinal calcium transport and bone calcium mobilization . This makes it potentially useful in the study of bone growth and remodeling, particularly in conditions where these processes are disrupted .
Endocrinology & Metabolism
Given its role in the metabolism of vitamin D3 and its impact on calcium transport, isotachysterol is relevant to the field of endocrinology and metabolism . It could be used in research related to hormonal regulation and metabolic disorders .
Autoxidation Studies
Isotachysterol undergoes autoxidation under atmospheric oxygen in the dark at ambient temperature, producing two new epoxides: (3S,5R)- and (3S,5S)-5,10-epoxy-isotachysterols . This property makes it a subject of interest in the study of oxidation processes and the formation of new compounds .
Pharmaceutical Impurities
As an impurity in the preparation of vitamin D3, understanding isotachysterol is important in the pharmaceutical industry .
Vitamin D Receptor Studies
Isotachysterol’s relationship with vitamin D3 also makes it relevant in the study of vitamin D receptors . These receptors play a key role in the biological actions of vitamin D, and isotachysterol could provide insights into their function .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling isotachysterol . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Research on isotachysterol and related compounds is ongoing, and there are many potential future directions. For example, studies have highlighted the roles of sterol intermediates and oxysterols in controlling the functions of cells of the innate and adaptive immune systems . This could lead to new therapeutic strategies for immune-related diseases. Additionally, the potential anti-tumor effects of sterols and their derivatives are being explored .
Mecanismo De Acción
Target of Action
Isotachysterol, also known as Isotachysterol3, is an analog of 1,25-dihydroxy Vitamin D3 . Its primary targets are the intestinal cells and bone cells . It enhances intestinal calcium transport and stimulates bone calcium mobilization .
Mode of Action
Isotachysterol interacts with its targets, the intestinal cells and bone cells, to enhance the transport of calcium. This interaction results in the stimulation of bone calcium mobilization
Biochemical Pathways
Isotachysterol affects the vitamin D pathway. Vitamin D3 is a product of the photochemical transformation of 7-dehydrocholesterol (7DHC) after it absorbs UVB energy . Exposure of pre-D3 to higher doses of UVB leads to the formation of lumisterol and tachysterol . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to their further isomerization and degradation with production of 5,6-trans-vitamin D3, suprasterols, isotachysterols, and cholesta-5,7,9(11)-triene .
Pharmacokinetics
It is known that isotachysterol is very labile in the air even in the dark . Autoxidation of isotachysterol under atmospheric oxygen in the dark at ambient temperature produces two new epoxides: (3S,5R)- and (3S,5S)-5,10-epoxy-isotachysterols .
Result of Action
The result of isotachysterol’s action is the enhanced intestinal calcium transport and stimulated bone calcium mobilization . This can be particularly beneficial in conditions where calcium absorption is impaired or when there is a need to increase bone calcium levels.
Action Environment
The action of isotachysterol can be influenced by environmental factors such as light and temperature . For instance, isotachysterol is very labile in the air even in the dark . Its autoxidation under atmospheric oxygen in the dark at ambient temperature produces two new epoxides
Propiedades
IUPAC Name |
(1S)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-26,29H,7-8,11,14-18H2,1-6H3/b10-9+,13-12+/t20-,22+,25-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIQZYTVWTZJNO-GMPZOFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)C=CC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)/C=C/[C@H](C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isotachysterol | |
CAS RN |
469-06-7 | |
| Record name | Isotachysterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOTACHYSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A3Y6WT6UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of isotachysterol?
A1: Isotachysterol shares the same molecular formula as vitamin D2, which is C28H44O, with a molecular weight of 396.65 g/mol.
Q2: How can isotachysterol be distinguished from other vitamin D isomers using analytical techniques?
A2: Several methods can distinguish isotachysterol:
- Gas Chromatography: Isotachysterol can be separated from other vitamin D isomers using gas chromatography, which allows for identification and potential quantification. []
- Maleic Anhydride Reaction: This reaction helps differentiate vitamin D isomers. While isomers like tachysterol, trans-vitamin D, cis-vitamin D, and previtamin D react with maleic anhydride, isotachysterol does not. This characteristic is incorporated into the official method for determining vitamin D in concentrates. []
- High-Performance Liquid Chromatography (HPLC): Coupled with UV detection at 301 nm, HPLC allows for quantifying isotachysterol after conversion from vitamin D2 and D3 using antimony trichloride. This method avoids the need for cleanup steps as other sample materials do not interfere at this wavelength. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can differentiate isotachysterol from other isomers and was specifically employed to identify it as a product of vitamin D3 thermal isomerization in dimethyl sulfoxide. []
Q3: What are some strategies to enhance the sensitivity of isotachysterol detection during HPLC analysis?
A3: Converting isotachysterol to its isotachysterol derivative before HPLC analysis enhances ultraviolet absorbance, thereby improving detection sensitivity. []
Q4: How does the CRAPT NMR technique improve upon traditional APT in analyzing isotachysterol?
A4: CRAPT (CRisis-APT) NMR provides improved 13C spectral editing for compounds like isotachysterol by incorporating 13C compensation for refocusing inefficiencies. This results in better compensation for variations in 1JCH coupling constants and improved refocusing efficiency compared to traditional APT methods, leading to edited 13C spectra with minimal sensitivity loss. []
Q5: How can isotachysterol be synthesized from vitamin D?
A5: Isotachysterol can be synthesized from vitamin D through various chemical isomerization methods:
- Acetyl Chloride: Vitamin D2 in ethylene dichloride, when treated with acetyl chloride, readily isomerizes to isotachysterol2. This reaction proceeds through a series of intermediates, including 5,6-trans vitamin D2 and isocalciferol. [, ]
- Boron Trifluoride: Boron trifluoride can also catalyze the isomerization of vitamin D to isotachysterol. []
- Iodine: In the presence of light, iodine can convert vitamin D in apolar solvents or ether with pyridine to isotachysterol when larger quantities of iodine are used. Smaller quantities result in the formation of 5,6-trans vitamin D. [, ]
- N-Bromosuccinimide: Reacting vitamin D2 in acetone with N-bromosuccinimide at room temperature for 10 minutes yields two major fluorescent compounds, with isotachysterol2 being one of them. []
Q6: Can you describe the photochemical conversion of isotachysterol2?
A6: When isotachysterol2 is irradiated in ether, the reaction produces a mixture of compounds. The composition of this mixture is influenced by the wavelength and duration of irradiation. One isolated compound, characterized as the Δ6,7-cis isomer of isotachysterol2 (9,10-secoergosta-5(10),6-cis, 8(14), 22-tetraen-3β-ol), lacked antirachitic activity. This conclusion was based on its ultraviolet and infrared absorption spectra, quantitative conversion to isotachysterol2 via iodine catalysis, behavior upon heating in solution, and low reactivity with maleic anhydride. []
Q7: Does isotachysterol exhibit biological activity similar to vitamin D?
A7: Yes, isotachysterol exhibits some similar biological activity to 1,25-dihydroxyvitamin D3, the active form of vitamin D3.
- Calcium Metabolism: Isotachysterol3 stimulates intestinal calcium transport and bone calcium mobilization in anephric rats, similar to 1,25-dihydroxyvitamin D3, while 25-hydroxyvitamin D3 does not. []
Q8: How does the biological activity of isovitamin D3 compare to isotachysterol3 in different physiological states?
A8: Isovitamin D3 demonstrates biological activity in normal rats but not in anephric rats, unlike isotachysterol3, which is active in both. []
Q9: How is isotachysterol used in analyzing vitamin D levels?
A9: Isotachysterol derivatives are helpful in analyzing vitamin D. Due to their different retention times compared to their vitamin D3 counterparts in various HPLC systems, they can assist in the chromatographic identification of unknown vitamin D3 metabolites and determine major vitamin D3 compounds in biological samples. []
Q10: How stable is isotachysterol under different conditions?
A10: The stability of isotachysterol can vary:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1,1-Dimethylethoxy)methyl]heptane](/img/structure/B196281.png)

![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)
![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)
![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)
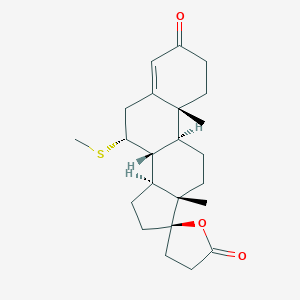
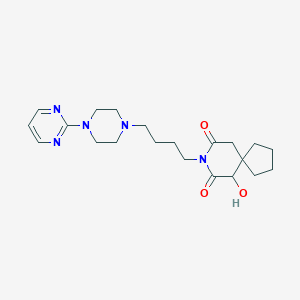

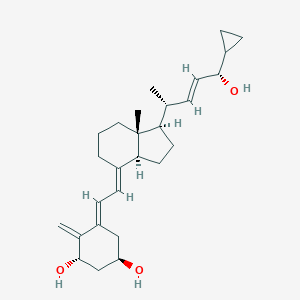
![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)
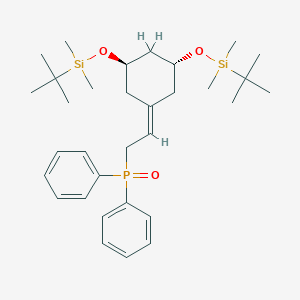
![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)
